molecular formula C19H21FN4O4 B1393295 4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1262222-60-5

4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B1393295
M. Wt: 388.4 g/mol
InChI Key: BOEQAZPVJRQFDQ-UHFFFAOYSA-N
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Description

4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide (FMNP) is a synthetic compound with a wide array of applications in scientific research. It is a versatile molecule that has been used in a variety of studies ranging from medicinal chemistry to neurobiology. FMNP has been used to investigate the mechanisms of action of several drugs, as well as to develop new therapeutic agents. Additionally, FMNP has been studied for its potential to be used as a diagnostic tool in medical imaging.

Scientific Research Applications

PET Tracers and Neuroimaging

4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide and its analogs have been extensively researched for their potential as positron emission tomography (PET) tracers, particularly in neuroimaging. For instance, García et al. (2014) synthesized N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635. These compounds showed promising properties as PET tracers for serotonin 5-HT(1A) receptors, a target relevant in neuropsychiatric disorders (García et al., 2014).

Dopamine D3 Receptor Imaging

Another significant application is in the field of dopamine D3 receptor imaging. Gao et al. (2008) developed carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. These compounds were prepared using O-[(11)C]methylation of their corresponding precursors and demonstrated potential for neuroimaging applications (Gao et al., 2008).

Antiviral and Antimicrobial Activities

Reddy et al. (2013) explored the antiviral and antimicrobial activities of new urea and thiourea derivatives of piperazine. They synthesized a series of 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides with promising antiviral and antimicrobial properties (Reddy et al., 2013).

Biological Activity of Hybrid Molecules

Menteşe et al. (2013) conducted research on norfloxacin derivatives, including molecules derived from piperazine, to investigate their antimicrobial activities. Their findings indicated that these compounds exhibited excellent antimicrobial activities, highlighting the potential for developing new therapeutics (Menteşe et al., 2013).

Serotonin 1A Receptor Imaging in Alzheimer's Disease

Kepe et al. (2006) used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This study highlights the relevance of such compounds in understanding neurological disorders (Kepe et al., 2006).

properties

IUPAC Name

4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4/c1-13-11-17(18(24(26)27)12-16(13)20)22-7-9-23(10-8-22)19(25)21-14-3-5-15(28-2)6-4-14/h3-6,11-12H,7-10H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQAZPVJRQFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluoro-5-methyl-2-nitrophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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